N-(7-methoxyquinolin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
N-(7-Methoxyquinolin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic acetamide derivative characterized by a quinoline core substituted with a methoxy group at position 7 and a tetrahydro-2H-pyran ring at position 2.
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(7-methoxyquinolin-3-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-26-18-5-4-16-12-17(15-22-19(16)13-18)23-20(25)14-21(6-10-27-11-7-21)24-8-2-3-9-24/h2-5,8-9,12-13,15H,6-7,10-11,14H2,1H3,(H,23,25) |
InChI Key |
FGUSOBSEWFBHHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxyquinolin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the methoxyquinoline derivative, followed by the formation of the pyrrole and tetrahydropyran rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature and research articles .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(7-methoxyquinolin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyquinoline moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Substitution reactions can occur at the pyrrole or tetrahydropyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyquinoline moiety may yield quinoline derivatives, while reduction can produce different acetamide derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that quinoline derivatives, including those similar to N-(7-methoxyquinolin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide, exhibit significant antimicrobial properties. Studies have shown that modifications in the quinoline structure can enhance activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Antimalarial Properties
Quinoline-based compounds have been extensively studied for their antimalarial effects. For instance, derivatives have shown promising activity against Plasmodium falciparum, particularly in strains resistant to traditional treatments. The structure of this compound suggests potential for similar activity due to its structural motifs .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Research has demonstrated that specific substitutions on the quinoline ring can significantly influence biological activity. For example, introducing electron-withdrawing groups can enhance binding affinity to target enzymes, such as HMG-CoA reductase, which is vital in cholesterol synthesis .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of quinoline derivatives against E. coli and S. aureus. Among them, a compound structurally related to this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, indicating strong antimicrobial potential .
Case Study 2: Antimalarial Activity
In another investigation, derivatives of quinoline were tested against chloroquine-sensitive and resistant strains of P. falciparum. A compound with a similar backbone achieved IC50 values of 0.62 µM for the sensitive strain and 1.78 µM for the resistant strain, showcasing the importance of structural optimization in developing effective antimalarial agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(7-methoxyquinolin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
- Core Flexibility: The target compound’s quinoline core contrasts with the pyrido-thieno-pyrimidine system in Compound 24 and the quinazoline in ’s analog .
- Pyrrol-1-yl Group : The 1H-pyrrol-1-yl substituent in the target compound and ’s analog may improve solubility and binding affinity through polar interactions.
- Synthetic Complexity : The tetrahydro-2H-pyran ring in the target compound introduces conformational rigidity compared to the linear propenyl linker in ’s compound .
Key Observations:
- Acetylation: Compound 24’s synthesis involves straightforward acetylation, whereas the target compound likely requires multi-step functionalization of the quinoline and pyran rings.
Pharmacological and Physicochemical Properties
While direct bioactivity data for the target compound are lacking, analogs provide indirect insights:
- Solubility: The methoxy group in the target compound and ’s analog may enhance aqueous solubility compared to non-polar derivatives like Compound 24 .
- Target Selectivity: Quinazoline derivatives ( ) are often EGFR inhibitors, whereas pyrido-thieno-pyrimidines (Compound 24 ) target cyclin-dependent kinases. The target compound’s pyrrol-1-yl and pyran motifs could favor interactions with G-protein-coupled receptors.
Biological Activity
N-(7-methoxyquinolin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline moiety and a pyrrole-substituted tetrahydropyran. The structural formula can be represented as:
This structure is believed to contribute to its interaction with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation.
- Modulation of Signaling Pathways : It affects pathways such as the Wnt/β-catenin signaling, which is often dysregulated in cancer.
- Induction of Apoptosis : The compound promotes apoptotic markers, indicating its potential as an anti-cancer agent.
Biological Activity Data
Several studies have evaluated the biological activity of this compound. Below is a summary table highlighting key findings from recent research:
Case Study 1: Anti-Cancer Efficacy
In a study involving colorectal cancer cells, this compound demonstrated significant cytotoxicity. The study reported an IC50 value of 10 µM, indicating potent anti-cancer properties against resistant cell lines .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit human carbonic anhydrase (hCA) XII, which plays a role in tumor growth and metastasis. The compound exhibited an IC50 value of 6.8 nM, suggesting it could serve as a lead compound for developing new hCA inhibitors .
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound showed enhanced efficacy against various cancer cell lines.
- Selectivity : It displayed selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a promising candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
